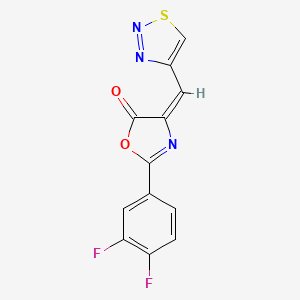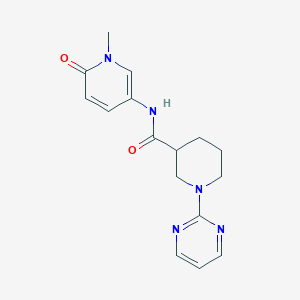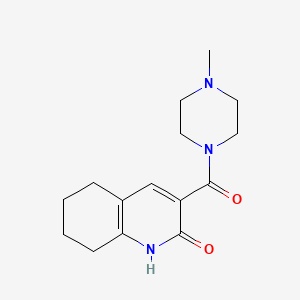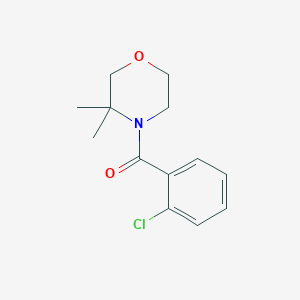
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone, also known as DMFE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMFE is a ketone derivative that belongs to the class of arylalkyl ketones.
Mécanisme D'action
The mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone is not fully understood, but it is believed to act on multiple targets in the body. 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been found to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, enhance cognitive function, and modulate mood. 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has several advantages for lab experiments, including its ease of synthesis and low toxicity. It also has a relatively long half-life, which allows for sustained effects. However, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone research. One area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone and its potential effects on other targets in the body.
Méthodes De Synthèse
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone can be synthesized using various methods, including the reaction of 2-fluoroacetophenone with 3,3-dimethylmorpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-fluoroacetophenone with 3,3-dimethylmorpholine N-oxide in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to enhance the efficacy of chemotherapy drugs. In neurology, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been shown to have anxiolytic and antidepressant effects.
Propriétés
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2)10-18-8-7-16(14)13(17)9-11-5-3-4-6-12(11)15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKCNHOZURFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)

![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)

![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)

